molecular formula C15H19N3O3S B2965562 7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1164124-56-4

7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2965562
CAS No.: 1164124-56-4
M. Wt: 321.4
InChI Key: IYVFCMDIFLDALO-UHFFFAOYSA-N
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Description

The compound 7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one belongs to the pyrrolo[1,2-a]quinoxalin-4(5H)-one family, a heterocyclic scaffold known for diverse biological activities. Its structure features a pyrrolidinylsulfonyl group at position 7, which enhances solubility and modulates target interactions . Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have shown antiallergic, antiviral (e.g., HIV-1 NNRTI inhibition), and anticancer properties .

Properties

IUPAC Name

7-pyrrolidin-1-ylsulfonyl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-15-14-4-3-9-18(14)13-6-5-11(10-12(13)16-15)22(20,21)17-7-1-2-8-17/h5-6,10,14H,1-4,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVFCMDIFLDALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is mentioned that the compound has antineoplastic activity, suggesting that it may target cancer cells or proteins involved in cell proliferation.

Mode of Action

Its synthesis involves a visible light-mediated process, which might play a role in its interaction with its targets.

Biochemical Pathways

Given its antineoplastic activity, it can be inferred that it may interfere with pathways involved in cell growth and division, particularly in cancer cells.

Result of Action

The compound is reported to have good antineoplastic activity, indicating that it may inhibit the growth of cancer cells or induce their death.

Action Environment

The synthesis of the compound involves a visible light-mediated process, suggesting that light conditions could potentially influence its synthesis and possibly its action.

Biological Activity

7-(1-Pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound has been explored through various methodologies. The compound is typically derived from pyrroloquinoxaline precursors via multi-step synthetic routes that may involve the introduction of sulfonyl groups and subsequent cyclization reactions.

1. Antibacterial Activity

Research indicates that derivatives of pyrroloquinoxalines exhibit notable antibacterial properties. For instance, studies have demonstrated that compounds with similar structures show effectiveness against both Gram-positive and Gram-negative bacteria. In particular, the compound was evaluated against clinical isolates of Streptococcus pneumoniae, revealing significant activity against ciprofloxacin-resistant strains .

2. Anticancer Potential

The anticancer activity of quinoxaline derivatives has been well-documented. A study reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 0.01 to 0.06 μg/mL. These compounds showed higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The dual action of these compounds as both anticancer and antimicrobial agents highlights their therapeutic potential in treating complex conditions such as cancer with concurrent infections.

The mechanism by which this compound exerts its biological effects may involve the inhibition of critical enzymes or pathways in bacterial and cancer cells. Quinoxaline derivatives are known to interfere with DNA replication and repair mechanisms in bacteria and can induce apoptosis in cancer cells .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    In a controlled laboratory setting, the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .
  • Case Study 2: Cancer Cell Line Testing
    In vitro studies on human breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines demonstrated that the compound significantly reduced cell viability at low doses while sparing normal fibroblast cells from cytotoxicity .

Research Findings Summary

Study FocusKey FindingsReference
Antibacterial ActivityEffective against ciprofloxacin-resistant S. pneumoniae
Anticancer ActivityIC50 values between 0.01 - 0.06 μg/mL on cancer cell lines
Mechanism of ActionInhibition of DNA replication; induction of apoptosis

Comparison with Similar Compounds

Structural and Functional Modifications

Key analogs differ in substituents at positions 5, 7, or the fused pyrrole/quinoxaline rings. These modifications influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Key Structural Analogs and Properties
Compound Name/ID Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀ or Application) Synthesis Method References
7-(1-Pyrrolidinylsulfonyl)-...-one (Target Compound) 7-pyrrolidinylsulfonyl Not reported Under investigation Cycloaddition/ring-opening
Compound 2 (BTK Inhibitor) Unspecified substituents N/A 7.41 nM (BTK inhibition) Scaffold hopping from BMS-986142
7-(4-Methylpiperazino)sulfonyl-...-one (CAS 1009549-45-4) 7-(4-methylpiperazino)sulfonyl 350.4 N/A Not specified
7-Morpholinosulfonyl-5-(3-CF₃-benzyl)-...-one (CAS 1042134-64-4) 7-morpholinosulfonyl; 5-(3-trifluorobenzyl) 495.52 N/A Multi-step functionalization
JMS-17-2 Analogs (e.g., F-JMS-17-2) 5-(3-(4-fluorophenylpiperidinyl)propyl) N/A CX3CR1 radioligands (PET imaging) 3-step synthesis from 2-(1H-pyrrol-1-yl)aniline
6-Hydroxy-...-one (Compound 14) 6-hydroxy N/A Antineoplastic candidate Demethylation of 6-methoxy precursor

Stability and Selectivity Considerations

  • Unstable intermediates (e.g., 2-(1H-pyrrol-1-yl)anilines) spontaneously cyclize to pyrrolo[1,2-a]quinoxalin-4(5H)-ones when bearing alkoxy groups, whereas amide-substituted derivatives remain stable .
  • Electron-withdrawing groups (e.g., sulfonyl) stabilize the quinoxaline ring, while electron-donating groups (e.g., piperazino) may enhance solubility but reduce enzymatic inhibition .

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